Triptolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Triptolide is a natural product extracted from the Tripterygium wilfordii plant, traditionally used in Chinese medicine []. However, recent scientific research has revealed a wide range of potential therapeutic applications for triptolide, making it a molecule of significant interest. Here, we explore some of the key areas of scientific research involving triptolide:

Anti-Cancer Properties

Triptolide has been shown to possess anti-cancer properties in various studies. It can induce cell death in cancer cells through multiple mechanisms, including inhibiting cell proliferation, promoting apoptosis (programmed cell death), and disrupting angiogenesis (the formation of new blood vessels that tumors need to grow) [, ]. Research is ongoing to investigate the effectiveness of triptolide in different cancer types, either alone or in combination with other therapies [].

Anti-Inflammatory Effects

Triptolide exhibits anti-inflammatory properties, potentially making it beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease. Studies suggest it can suppress the activity of inflammatory pathways and the production of inflammatory mediators [, ]. However, further research is needed to determine the optimal dosage and delivery methods for triptolide in treating inflammatory diseases.

Neuroprotective Potential

Some scientific research suggests that triptolide might have neuroprotective effects. Studies have shown that it can protect nerve cells from damage caused by various factors, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. More research is needed to understand the underlying mechanisms and translate these findings into potential treatments for neurological disorders.

Additional Areas of Investigation

Triptolide's diverse biological effects are being explored in other areas of scientific research. These include investigations into its potential benefits for treating fibrosis (excessive scar tissue formation) [], viral infections, and autoimmune diseases. However, these investigations are still in the pre-clinical stages, and further research is necessary to determine triptolide's safety and efficacy in these contexts.

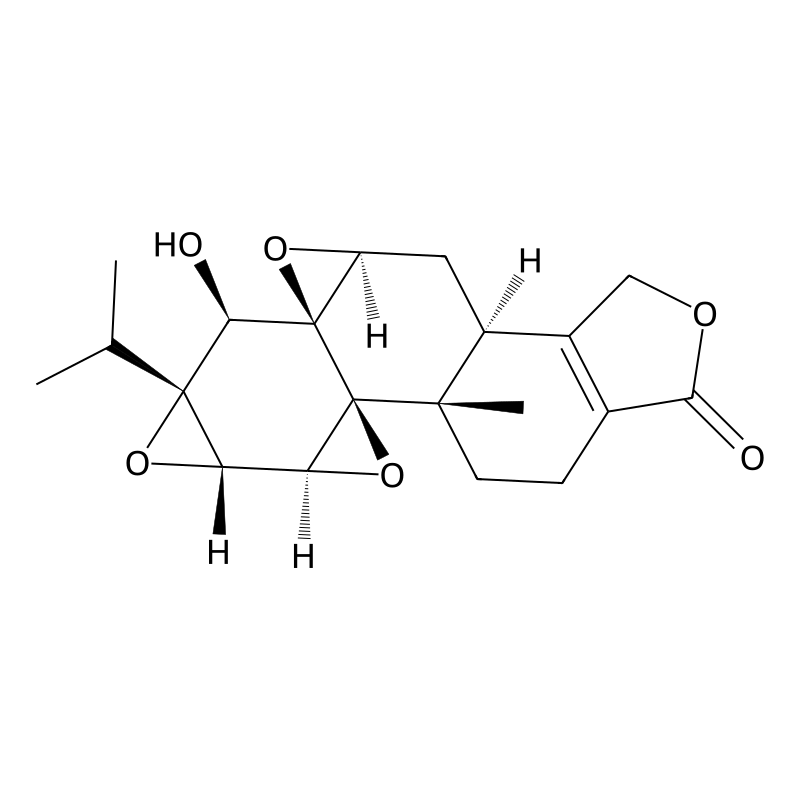

Triptolide is a bioactive compound derived from the Chinese medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine. It is classified as a diterpene triepoxide and is characterized by its unique structure, which includes three epoxy groups and an α, β-unsaturated five-membered lactone ring. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, immunosuppressive, contraceptive, and antitumor activities .

Triptolide exhibits a multifaceted mechanism of action. It primarily functions as a potent inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key protein complex involved in inflammation and immune response [, ]. By inhibiting NF-κB, triptolide can downregulate the expression of genes associated with inflammation and immune cell activation. Additionally, triptolide can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation [].

Triptolide's biological activities are extensive. It has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase. Additionally, it inhibits RNA polymerase II-mediated transcription by covalently binding to human XPB (also known as ERCC3), a subunit of the transcription factor TFIIH. This action disrupts nucleotide excision repair mechanisms and contributes to its antitumor effects . Furthermore, triptolide exhibits immunosuppressive properties, making it a candidate for treating autoimmune diseases .

The synthesis of triptolide has been a focus of research due to its complex structure. Various methods have been developed, including:

- Natural Extraction: Obtaining triptolide from Tripterygium wilfordii through solvent extraction methods.

- Chemical Synthesis: Several synthetic routes have been proposed, with recent advancements leading to more efficient processes that avoid lengthy steps and harsh conditions .

- Biosynthesis: Utilizing synthetic biology techniques to produce triptolide or its precursors at high yields has emerged as a promising approach .

These methods aim to meet the increasing demand for triptolide in clinical applications.

Triptolide has several applications in medicine:

- Cancer Treatment: Its ability to induce apoptosis makes it a potential candidate for cancer therapy.

- Autoimmune Disorders: Due to its immunosuppressive effects, triptolide is being investigated for conditions like rheumatoid arthritis and lupus .

- Anti-inflammatory Agents: It is used in formulations aimed at reducing inflammation in various diseases.

Emerging research also explores its use in nanomedicine for targeted drug delivery systems .

Studies on triptolide interactions reveal its complex pharmacodynamics. For instance, it can enhance the efficacy of certain chemotherapeutic agents while also exhibiting hepatotoxicity and nephrotoxicity at higher doses . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Triptolide shares similarities with other natural compounds but maintains unique structural features that contribute to its distinct biological activities. Here are some comparable compounds:

| Compound | Structure Type | Key Activities | Uniqueness of Triptolide |

|---|---|---|---|

| Paclitaxel | Taxane | Antitumor | Diterpene structure with triepoxide |

| Artemisinin | Sesquiterpene | Antimalarial | Unique epoxy groups |

| Curcumin | Diarylheptanoid | Anti-inflammatory | Stronger immunosuppressive effects |

| Forskolin | Diterpene | Lipolytic agent | More potent in inducing apoptosis |

Triptolide's unique triepoxide structure enhances its interaction with biological targets compared to these compounds, making it particularly effective against certain types of cancer cells .

Triptolide (C~20~H~24~O~6~, molecular weight 360.406 g/mol) is a diterpenoid triepoxide featuring a unique 18(4→3) abeo-abietane skeleton with five fused rings. Its structure includes:

- Three epoxide groups at positions C-7/C-8, C-9/C-11, and C-12/C-13.

- An α,β-unsaturated δ-lactone ring (D-ring) contributing to its bioactivity.

- A C-14 β-hydroxyl group critical for solubility and target interactions.

The stereochemistry of triptolide is defined as (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-(propan-2-yl)-3,6,10,16-tetraoxaheptacyclo[11.7.0.0²,⁴.0²,⁹.0⁵,⁷.0⁹,¹¹.0¹⁴,¹⁸]icos-14(18)-en-17-one. The 12,13-epoxide group forms a covalent bond with Cys342 of the XPB protein, a key mechanistic feature.

Biosynthetic Pathways in Tripterygium wilfordii

Triptolide biosynthesis involves three stages (Figure 1):

Precursor Formation:

Cyclization:

Oxidation and Epoxidation:

Stability Analysis Under Varied Solvent and pH Conditions

Triptolide degradation follows first-order kinetics, influenced by pH and solvent polarity:

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 6 (chloroform) | 1.41 × 10⁻⁴ | 204 days |

| pH 10 (aqueous ethanol) | 3.2 × 10⁻³ | 9 days |

Key Findings:

- Degradation products: Triptriolide (C-12/C-13 epoxide hydrolysis) and triptonide (C-14 hydroxyl oxidation).

- Solvent stability: Chloroform > ethanol > methanol > dimethyl sulfoxide.

- Reversibility: C-14 hydroxyl reactions are reversible, while epoxide hydrolysis is irreversible.

Structural Modifications and Structure-Activity Relationships (SAR)

Modifications to triptolide’s core structure reveal critical SAR insights (Table 1):

Notable Derivatives:

High-Performance Liquid Chromatography represents the cornerstone analytical methodology for triptolide quantification, offering robust separation and detection capabilities across diverse matrix types. The optimization of chromatographic protocols requires careful consideration of mobile phase composition, stationary phase selection, and detection parameters to achieve optimal analytical performance [1] [2].

Mobile Phase Optimization Strategies

The selection of appropriate mobile phase systems constitutes a critical determinant of separation efficiency and analytical sensitivity. Reversed-phase chromatography employing methanol-water mixtures has demonstrated exceptional performance, with the optimal composition of methanol-water (65:35, volume/volume) providing baseline resolution and minimal matrix interference [1]. Alternative mobile phase compositions utilizing acetonitrile-water systems (40:60, volume/volume) have shown comparable analytical performance with enhanced peak symmetry and reduced analysis time [3].

For complex biological matrices requiring enhanced specificity, gradient elution systems incorporating phosphoric acid modifiers have proven superior. The acetonitrile:0.1% phosphoric acid system with gradient ratios ranging from 90:10 to 60:40 enables optimal separation of triptolide from closely related structural analogs and metabolites [4]. The incorporation of buffering agents, particularly potassium dihydrogen phosphate (0.05 mol/L), facilitates improved peak shape and enhanced reproducibility across multiple analytical runs [2].

Stationary Phase Selection and Column Technology

The choice of stationary phase significantly influences retention characteristics and separation selectivity. Octadecyl-bonded silica gel columns (C18) with particle sizes of 5 micrometers provide optimal retention and peak efficiency for triptolide analysis [1] [4]. LiChrospher RP-C18 columns have demonstrated superior performance characteristics, achieving correlation coefficients exceeding 0.9999 across linear ranges spanning 0.1-104.2 micrograms per milliliter [1].

Specialized stationary phases, including Curosilpentafluorophenyl (PFP) packings, offer enhanced selectivity for complex mixture analysis. These aromatic-fluorinated phases provide unique selectivity mechanisms through π-π interactions and fluorine-specific retention, enabling improved separation of triptolide from structurally similar compounds [5].

Detection and Quantification Parameters

Ultraviolet detection at wavelengths of 218-219 nanometers provides optimal sensitivity and specificity for triptolide quantification [1] [5]. This wavelength corresponds to the maximum absorbance of the triptolide chromophore system, ensuring maximum analytical sensitivity while minimizing interference from co-eluting compounds.

Detection limits achieved through optimized High-Performance Liquid Chromatography protocols range from 0.005 to 0.1 micrograms per milliliter, with quantification limits typically 2-3 fold higher than detection limits [1] [3]. Linear dynamic ranges extending from nanogram to milligram per liter concentrations accommodate diverse analytical requirements from trace-level bioanalytical applications to pharmaceutical quality control [2].

| Parameter | Optimized Value | Performance Metric |

|---|---|---|

| Detection Wavelength | 218-219 nm | Maximum sensitivity |

| Mobile Phase pH | 6.0-6.9 | Optimal stability |

| Column Temperature | 25-35°C | Enhanced resolution |

| Flow Rate | 1.0 mL/min | Baseline separation |

| Injection Volume | 10-20 μL | Adequate sensitivity |

Liquid Chromatography-Tandem Mass Spectrometry Techniques with Derivatization Strategies

Liquid Chromatography-Tandem Mass Spectrometry methodologies coupled with chemical derivatization represent the most sensitive and specific approaches for triptolide quantification. These advanced techniques enable detection limits approaching single-digit nanogram per milliliter concentrations while providing unambiguous structural confirmation through fragmentation pattern analysis [6] [7].

Benzylamine Derivatization Protocols

Benzylamine derivatization constitutes the most extensively validated chemical modification strategy for triptolide sensitivity enhancement. The derivatization reaction proceeds through nucleophilic attack of benzylamine on the C12-C13 epoxide moiety, forming a stable adduct with enhanced ionization efficiency [6] [7]. This modification results in approximately 100-fold sensitivity enhancement compared to underivatized analytical approaches [6].

The derivatization protocol requires controlled reaction conditions: derivatization reactions performed at 80°C for 60 minutes in acetonitrile medium provide quantitative conversion efficiency exceeding 96% [6]. The resulting benzylamine-triptolide adduct exhibits characteristic fragmentation patterns with dominant product ions at mass-to-charge ratio 192.0, enabling highly specific multiple reaction monitoring detection [6] [7].

Quaternary Ammonium Cation Derivatization

Advanced derivatization strategies employing quaternary ammonium cation labeling provide enhanced ionization efficiency and improved quantitative accuracy. This approach generates derivatives with characteristic fragment ions at mass-to-charge ratios 130 and 170, with the latter serving as an equivalently quantitative ion for universal calibration approaches [8]. The methodology enables quantification of multiple structurally related compounds using single calibration curves, significantly simplifying analytical workflows for complex natural product matrices [8].

Electrospray Ionization Optimization

Electrospray ionization in positive ion mode provides optimal sensitivity for derivatized triptolide analogs. The protonated molecular ions of benzylamine derivatives exhibit mass-to-charge ratios of 468.5, with characteristic neutral losses yielding diagnostic product ions [6] [7]. Optimization of source parameters, including nebulizer gas flow, desolvation temperature, and capillary voltage, ensures maximum ionization efficiency and analytical reproducibility [6].

Matrix Effect Evaluation and Mitigation

Comprehensive matrix effect assessment represents a critical component of bioanalytical method validation. Matrix effects can be quantitatively evaluated through comparison of analyte response in processed biological matrices versus neat solution standards [9] [10]. Acceptable matrix effects typically fall within 85-115% of neat solution response, ensuring quantitative accuracy across diverse biological matrices [9].

Stable isotope labeled internal standards provide the most effective approach for matrix effect compensation. Deuterated analogs of derivatization reagents enable precise correction for both sample preparation losses and ionization suppression or enhancement effects [9]. This approach has demonstrated exceptional analytical performance with precision values consistently below 6.5% and accuracy within ±11.7% across validated concentration ranges [6].

| Derivatization Strategy | Enhancement Factor | Detection Limit | Matrix Compatibility |

|---|---|---|---|

| Benzylamine | 100-fold | 0.030 ng/mL | Plasma, urine, tissue |

| Quaternary ammonium | Variable | 0.1 nM | Plant extracts, food |

| Isotope labeling | Precision enhancement | Variable | All biological matrices |

Nuclear Magnetic Resonance-Based Metabolomic Profiling of Biological Matrices

Nuclear Magnetic Resonance spectroscopy provides unique capabilities for metabolomic investigation of triptolide effects in biological systems. The technique enables simultaneous detection and quantification of multiple metabolites without prior chromatographic separation, offering comprehensive metabolic profiling capabilities [11] [12].

Proton Nuclear Magnetic Resonance Metabolomics Protocols

Proton Nuclear Magnetic Resonance (¹H NMR) represents the predominant technique for triptolide metabolomics investigations. Standard protocols employ 600 MHz spectrometers with deuterium oxide-based sample preparation to minimize water signal interference [13]. Sample preparation involves addition of internal standards (typically 3-(trimethylsilyl)propionic acid) for chemical shift referencing and quantitative calibration [11] [12].

The technique enables identification of diverse metabolite classes including amino acids, organic acids, carbohydrates, and lipoproteins. Triptolide treatment in tumor-bearing mice models has revealed significant perturbations in 20 distinct metabolites, with 9 metabolites showing complete reversal following triptolide administration [11] [12]. These changes encompass critical metabolic pathways including branched-chain amino acid metabolism, serine/glycine/methionine biosynthesis, and ketone body metabolism [11].

Multivariate Statistical Analysis Approaches

Advanced chemometric analysis employing Principal Component Analysis, Partial Least Squares-Discriminant Analysis, and Orthogonal Partial Least Squares-Discriminant Analysis enables extraction of biologically relevant information from complex spectral datasets [11] [12]. These multivariate approaches facilitate identification of metabolic biomarkers associated with triptolide therapeutic effects and potential toxicity mechanisms.

Metabolomic investigations in chronic kidney disease models have demonstrated the capability of ¹H NMR to detect subtle metabolic perturbations associated with disease progression and therapeutic intervention [14]. The technique successfully identified altered plasma levels of organic anions including citrate, β-hydroxybutyrate, lactate, and acetate, providing insights into disturbed acid-base homeostasis and amino acid metabolism [14].

Biological Matrix Considerations

Different biological matrices provide complementary information regarding triptolide metabolism and pharmacodynamics. Plasma metabolomics reveals systemic metabolic changes associated with therapeutic effects, while urine analysis provides information on renal clearance and metabolic elimination pathways [15]. Tissue-specific metabolomics in liver samples enables investigation of hepatotoxicity mechanisms and metabolic detoxification processes [16].

The integration of Nuclear Magnetic Resonance metabolomics with liquid chromatography-mass spectrometry approaches provides comprehensive coverage of the metabolome. This combined strategy has enabled identification of 33 major triptolide metabolites in rat studies, including novel hydroxylated derivatives and conjugation products [17].

| Matrix Type | Information Content | Metabolite Classes | Clinical Relevance |

|---|---|---|---|

| Plasma | Systemic metabolism | Amino acids, lipids, organic acids | Therapeutic monitoring |

| Urine | Renal clearance | Water-soluble metabolites | Toxicity assessment |

| Tissue | Local metabolism | Tissue-specific pathways | Mechanism studies |

Degradation Product Identification and Stability Kinetics

Understanding triptolide degradation pathways and stability characteristics represents essential knowledge for analytical method development and pharmaceutical quality control. Comprehensive stability studies have elucidated the primary degradation mechanisms and identified optimal storage conditions for maintaining analytical integrity [18] [19].

Primary Degradation Pathways and Product Identification

Triptolide degradation proceeds through well-characterized chemical mechanisms involving the C12-C13 epoxide ring system and the C14 hydroxyl group. The primary degradation products have been definitively identified as triptriolide and triptonide through High-Performance Liquid Chromatography coupled with mass spectrometry analysis [18] [19]. These degradation products result from hydrolytic ring opening of the epoxide functionality and oxidation-reduction reactions at the secondary alcohol position [18].

The degradation mechanism involves irreversible C12-C13 epoxide ring opening under hydrolytic conditions, while reactions involving the C14 hydroxyl group demonstrate reversible characteristics under specific pH conditions [18]. This mechanistic understanding provides critical insights for developing stabilized formulations and establishing appropriate analytical storage conditions.

Kinetic Analysis and Mathematical Modeling

Degradation kinetics follow first-order mathematical models across temperature ranges of 60-90°C under accelerated stability testing conditions [18] [19]. The rate constant at 25°C has been determined as 1.4125 × 10⁻⁴ h⁻¹ through Arrhenius plot analysis, enabling prediction of degradation rates under various storage conditions [18].

Half-life calculations indicate 204 days for 50% degradation and 31 days for 10% degradation at 25°C under standard pH conditions [18]. These kinetic parameters provide essential information for establishing analytical method validation criteria and sample stability requirements during bioanalytical studies.

Environmental Factor Effects on Stability

pH represents the most critical environmental factor influencing triptolide stability. Comprehensive studies across pH ranges 4-10 have demonstrated optimal stability at pH 6, with rapid degradation observed under alkaline conditions (pH 10) [18] [19]. Basic media and hydrophilic solvents constitute the primary factors accelerating degradation processes.

Solvent compatibility studies have revealed exceptional stability in chloroform, while polar aprotic solvents including dimethyl sulfoxide demonstrate intermediate stability characteristics [18]. Ethanol solutions provide superior stability compared to methanol or aqueous systems, particularly when buffered to pH 6 [18].

Temperature effects follow predictable Arrhenius relationships, with dramatic stability improvements observed at refrigerated storage conditions (4°C). Light protection provides additional stability enhancement, particularly for long-term storage applications [18] [19].

Analytical Method Implications

Stability considerations directly impact analytical method validation and routine application. Sample processing protocols must account for potential degradation during extraction and analysis procedures. The use of antioxidants, pH buffering, and temperature control during sample preparation can significantly improve analytical accuracy and precision [18].

Quality control measures should include degradation product monitoring as part of method specificity evaluation. The identification and quantification of triptriolide and triptonide provide valuable information regarding sample integrity and potential analytical interference [18] [19].

| Storage Condition | Degradation Rate | Half-life | Recommended Use |

|---|---|---|---|

| 4°C, pH 6, dark | Minimal | >1 year | Long-term storage |

| 25°C, pH 6 | 1.4 × 10⁻⁴ h⁻¹ | 204 days | Standard conditions |

| pH 10, 25°C | Rapid | <10 days | Avoid |

| Chloroform, 25°C | Very slow | >2 years | Extraction solvent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Tang W, Zuo JP. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8). Acta Pharmacol Sin. 2012 Sep;33(9):1112-8. doi: 10.1038/aps.2012.108. Epub 2012 Aug 27. Review. PubMed PMID: 22922344.

3: Han R, Rostami-Yazdi M, Gerdes S, Mrowietz U. Triptolide in the treatment of psoriasis and other immune-mediated inflammatory diseases. Br J Clin Pharmacol. 2012 Sep;74(3):424-36. doi: 10.1111/j.1365-2125.2012.04221.x. Review. PubMed PMID: 22348323; PubMed Central PMCID: PMC3477344.

4: Zhou ZL, Yang YX, Ding J, Li YC, Miao ZH. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. Nat Prod Rep. 2012 Apr;29(4):457-75. doi: 10.1039/c2np00088a. Epub 2012 Jan 23. Review. PubMed PMID: 22270059.

5: Liu Q. Triptolide and its expanding multiple pharmacological functions. Int Immunopharmacol. 2011 Mar;11(3):377-83. doi: 10.1016/j.intimp.2011.01.012. Epub 2011 Jan 19. Review. PubMed PMID: 21255694.

6: Pan J. RNA polymerase - an important molecular target of triptolide in cancer cells. Cancer Lett. 2010 Jun 28;292(2):149-52. doi: 10.1016/j.canlet.2009.11.018. Epub 2010 Jan 4. Review. PubMed PMID: 20045594.

7: Qiu D, Kao PN. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f. Drugs R D. 2003;4(1):1-18. Review. PubMed PMID: 12568630.

8: Chen BJ. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F. Leuk Lymphoma. 2001 Jul;42(3):253-65. Review. PubMed PMID: 11699390.

$%BBCRT%50605^G1%^1.08%^2^^&2.03&*